1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Key Milestones in Scaffold Development
Significance in Medicinal Chemistry Research
Pyrazolo[3,4-b]pyridines exhibit a unique electronic structure, with an electron-rich pyrazole ring fused to an electron-deficient pyridine ring, enabling interactions with diverse biological targets. Their applications span:
- Anticancer Therapeutics : Compound 31 (pyrazolo[3,4-b]pyridine derivative) inhibits monopolar spindle kinase 1 (Mps1) with an IC₅₀ of 2.596 nM, demonstrating efficacy in reducing tumor growth in xenograft models.
- Antimicrobial Agents : Derivatives bearing indole and pyrazole substituents show broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Pulmonary Arterial Hypertension (PAH) : Dual sGC stimulators/AMPK inhibitors (e.g., compound 2) reduce right ventricular systolic pressure by 35% in hypoxic rat models.
- Antitubercular Candidates : Trifluoroacetic acid-catalyzed derivatives exhibit minimum inhibitory concentrations (MICs) of 0.5–2 μg/mL against Mycobacterium tuberculosis.
The scaffold’s flat, aromatic geometry facilitates intercalation into DNA, as demonstrated by molecular docking studies comparing derivatives to doxorubicin.
Evolution of 1,1-Dioxidotetrahydrothiophen Derivatives
The incorporation of 1,1-dioxidotetrahydrothiophen (tetrahydrothiophene sulfone) into medicinal compounds has been driven by its ability to enhance solubility and metabolic stability. Sulfone groups introduce strong dipole moments, improving binding affinity to polar enzyme pockets. In pyrazolo[3,4-b]pyridine derivatives, this moiety is typically introduced at N1 to exploit its hydrogen-bond acceptor capacity.
While specific studies on 1-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives are limited, related analogs highlight its potential:
- Tetrahydrothiophene-3-yl Derivatives : Compound 2 from Li et al. (2020) features a tetrahydrothiophene group at N1, contributing to its 80% oral bioavailability in PAH models.
- Sulfone-Containing Kinase Inhibitors : Sulfone groups in kinase inhibitors (e.g., imatinib analogs) improve target selectivity by forming water-mediated hydrogen bonds.
The 1,1-dioxidotetrahydrothiophen moiety in the target compound may similarly enhance pharmacokinetics, though empirical data remain scarce.
Research Objectives and Current Knowledge Gaps
Despite advancements, critical gaps persist in understanding 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:
- Mechanistic Elucidation : No studies have identified its primary molecular targets (e.g., kinases, DNA) or metabolic pathways.
- Synthetic Optimization : Current methods for introducing 1,1-dioxidotetrahydrothiophen groups rely on multistep sequences with low yields (~40%).
- Comparative Efficacy : The compound’s activity against PAH, cancer, or microbial pathogens remains untested relative to established derivatives like compound 31 or 2.
- Structural Dynamics : The impact of the phenethyl carboxamide group at C4 on membrane permeability is unknown.
Proposed Research Priorities
- Target Deconvolution : Proteome-wide profiling to identify binding partners.
- Stereochemical Studies : Synthesis of enantiopure forms to assess chirality-dependent activity.
- In Vivo Pharmacokinetics : Assessment of oral bioavailability and blood-brain barrier penetration.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-24-22(26(31)27-14-12-19-8-4-2-5-9-19)16-23(20-10-6-3-7-11-20)28-25(24)30(29-18)21-13-15-34(32,33)17-21/h2-11,16,21H,12-15,17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWKOCNMABZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic structure belonging to the class of pyrazolo[3,4-b]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.43 g/mol
- CAS Number : 942676-91-7
The structure includes a tetrahydrothiophene moiety and a pyrazolo-pyridine framework, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways through the inhibition or activation of target proteins such as kinases or receptors. This modulation can influence various signaling pathways relevant to cancer and inflammatory diseases.
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. A study evaluated several derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds demonstrated notable effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11 | Staphylococcus aureus | 10 µg/mL |
| 19 | Bacillus cereus | 5 µg/mL |
| 22a | Escherichia coli | 20 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds in this class have shown anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
-
Case Study on Anticancer Activity :
A study explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the target compound. The findings suggested that these compounds could induce apoptosis in cancer cells by activating specific apoptotic pathways . -
Case Study on Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. The study reported that these compounds could protect neuronal cells from oxidative stress-induced damage .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the tetrahydrothiophene moiety.
- Functionalization at the carboxamide position.
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Scientific Research Applications
Antimicrobial Properties
Research has shown that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. For example, compounds derived from this scaffold have been evaluated against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth. The structural modifications at the C(3) and N(1) positions play a crucial role in enhancing the antimicrobial potency .
Anti-inflammatory Effects
Several studies have indicated that pyrazolo[3,4-b]pyridine derivatives can act as phosphodiesterase inhibitors. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for mediating anti-inflammatory responses. The compound's ability to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory diseases .
Neuroprotective Potential
The neuroprotective effects of pyrazolo[3,4-b]pyridines have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds from this class have been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in neurodegeneration. This inhibition may lead to neuroprotection and cognitive enhancement, making these compounds candidates for further development in treating Alzheimer's disease .
Case Study 1: Antimicrobial Activity
In a study published in bioRxiv, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. The study found that certain modifications significantly enhanced the compounds' efficacy compared to traditional antibiotics. The best-performing derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development against tuberculosis .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. Researchers tested various compounds on inflammatory cell lines and observed that several derivatives effectively reduced pro-inflammatory cytokine production. These findings suggest that these compounds could be developed into therapeutic agents for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are contrasted below with related pyrazolo[3,4-b]pyridine derivatives and other heterocyclic analogs.
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Findings:
Core Heterocycle Variations :
- The target compound’s pyrazolo[3,4-b]pyridine core is distinct from the tetrahydroimidazo[1,2-a]pyridine in . The latter’s saturated ring system may reduce aromatic interactions but improve conformational flexibility .
- Pyrazolo[3,4-b]pyridine derivatives generally exhibit higher planarity compared to dihydropyridines (e.g., ), favoring stacking interactions in biological targets .
Substituent Effects :
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, enhancing solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents in and .
- The N-phenethyl carboxamide side chain may improve binding to hydrophobic pockets in enzymes or receptors, analogous to the thiophen-2-ylmethyl group in , which contributes to crystalline packing .
Synthetic Accessibility :
- Compounds like those in and are synthesized in high yields (>95%) using ionic liquids or one-pot reactions, suggesting that the target compound could be optimized for scalable production .
Spectroscopic Characterization :
- IR and NMR data from and highlight the importance of carbonyl (1659–1700 cm⁻¹) and sulfone (~1350–1200 cm⁻¹) groups in structural validation, which would be critical for confirming the target compound’s purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
